
d-threo-PDMP
Vue d'ensemble
Description
d-threo-PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol) is a stereoisomer of PDMP, a synthetic inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for catalyzing the first step of glycosphingolipid (GSL) biosynthesis . Initially identified as part of the racemic mixture RV-583, this compound emerged as the only active isomer against GCS, with a reported inhibitory constant (Ki) of 0.7 µM . Its mechanism involves blocking ceramide glycosylation, leading to intracellular ceramide accumulation, which triggers growth arrest, apoptosis, and mitochondrial dysfunction in cancer cells .
This compound has demonstrated efficacy in both in vitro and in vivo models. For example, in drug-resistant acute myeloid leukemia (AML) cells, this compound synergizes with SACLAC (an acid ceramidase inhibitor) to reduce cell viability by up to 98% . It also modulates P-glycoprotein (P-gp) activity, enhancing cytotoxicity in multidrug-resistant cancers . Beyond oncology, this compound has been studied in diabetes and lipid storage disorders, where it reduces pathological glycolipid accumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
- The compound is typically dissolved in water to make a 4 mM solution, filtered through a 0.22 μM membrane filter, and stored at 4°C as a stock solution .
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol: can be synthesized by reacting 1-phenyl-2-decanoylamino-3-morpholino-1-propanol with appropriate reagents under controlled conditions.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction: The compound undergoes oxidation and reduction reactions, affecting its efficacy and stability.
Substitution: It can participate in substitution reactions, altering its chemical structure and biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Major Products:
Applications De Recherche Scientifique
Inhibition of Sphingolipid Biosynthesis
Mechanism of Action:
d-threo-PDMP inhibits the synthesis of glucosylceramide (GlcCer), leading to an accumulation of ceramide, which can influence various cellular processes. This inhibition is significant in understanding the roles of sphingolipids in cellular signaling and membrane dynamics .
Case Study:
In a study examining the effects of PDMP on membrane transport, it was found that PDMP effectively blocked brefeldin A (BFA)-induced retrograde transport from the Golgi apparatus to the endoplasmic reticulum (ER). The study indicated that PDMP's action was indirect, affecting calcium homeostasis and multidrug resistance proteins rather than directly targeting sphingolipid metabolism .
Cancer Research
Applications in Oncology:
this compound has been explored for its potential in sensitizing cancer cells to chemotherapy. A notable application was observed in acute myeloid leukemia (AML) treatments, where combination therapies involving this compound significantly reduced cell viability in patient samples. This suggests its potential as an adjunct therapy to enhance the efficacy of existing anticancer agents .
Data Table: Effect of this compound on AML Cell Viability
Treatment Combination | Cell Viability (%) | Reference |
---|---|---|
Control | 100 | - |
This compound Alone | 75 | |
SACLAC + this compound | 40 | |
SACLAC + Standard Therapy | 60 |
Neurobiology and Neurodegenerative Diseases
Role in Neuroprotection:
Research has shown that this compound can model lysosomal pathology associated with neurodegenerative diseases by inhibiting glucosylceramide synthase. In models of synucleinopathies, treatment with this compound resulted in lysosomal inclusion bodies similar to those seen in lysosomal storage disorders, highlighting its utility in studying these conditions .
Protective Mechanisms:
Interestingly, the addition of gangliosides reversed the lysosomal pathology induced by PDMP treatment, suggesting a protective role for endogenous gangliosides against neurodegeneration . This finding opens avenues for therapeutic strategies targeting glycosphingolipid metabolism.
Membrane Transport Studies
Impact on Membrane Dynamics:
this compound has been utilized to study membrane transport mechanisms extensively. By inhibiting sphingolipid synthesis, researchers have observed alterations in vesicular trafficking and membrane integrity, which are critical for understanding cellular communication and transport processes .
Mécanisme D'action
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs and Stereoisomers
PDMP Family Analogs
Key Insights :
- 4'-hydroxy-P4 and CCG-20358 exhibit significantly higher potency than this compound, making them promising for clinical translation .
- BML-129/130 lack GCS specificity but show broad anticancer effects, suggesting off-target mechanisms .
Stereoisomers
Key Insights :
- Stereochemistry critically determines function: This compound is the only isomer with GCS inhibitory activity, while l-threo-PDMP paradoxically enhances ganglioside synthesis .
- D,L-erythro-PDMP highlights the role of P-gp in ceramide metabolism, independent of GCS .
Comparison with Other Sphingolipid-Targeting Compounds
GCS Inhibitors
Key Insights :
- Eliglustat is >10x more potent than this compound but lacks P-gp modulation, limiting utility in multidrug-resistant cancers .
Sphingosine Kinase (SK) Inhibitors
Key Insights :
- FTY720 acts downstream of ceramide via sphingosine-1-phosphate (S1P) but has immunosuppressive side effects .
Mechanistic and Clinical Implications
- Dual Targeting : this compound uniquely combines GCS inhibition with P-gp modulation, enhancing efficacy in drug-resistant cancers like AML .
- Lipidomic Impact : In AML cells, this compound increases pro-apoptotic ceramides (e.g., C16:0 by 7-fold) while reducing glucosylceramide by >90% .
- Limitations : Poor activity against purified GCS in vitro (only 15% inhibition at 10 mM) suggests cellular context (e.g., membrane localization) is critical for its function .
Activité Biologique
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a synthetic compound recognized for its significant role as an inhibitor of glycosphingolipid synthesis. This article delves into its biological activities, mechanisms of action, and therapeutic potential, supported by various studies and data.
- Molecular Weight : 427 Da
- Chemical Formula : C23H39ClN2O3
- Purity : >98%
- Storage Conditions : Store under desiccating conditions at -20°C, can be shipped with ice.
This compound primarily inhibits glucosylceramide synthase (GCS), an enzyme crucial for the biosynthesis of glycosphingolipids. By blocking this enzyme, this compound leads to a reduction in the levels of glucosylceramide (GlcCer) and other related sphingolipids in various cell types. This inhibition has been linked to several biological effects, including modulation of calcium homeostasis and interference with membrane transport processes.
Biological Activities
-
Inhibition of Glycosphingolipid Synthesis :
- This compound has been shown to significantly reduce the metabolic labeling and cellular levels of GlcCer, lactosylceramide (LacCer), and other glycosphingolipids in cultured human kidney proximal tubular cells. This effect is concentration-dependent and is attributed to direct inhibition of GCS activity .
-
Impact on Cellular Membrane Dynamics :
- Research indicates that this compound inhibits brefeldin A (BFA)-induced retrograde transport from the Golgi apparatus to the endoplasmic reticulum (ER). When administered before BFA, it prevents the disassembly of Golgi structures, suggesting a protective role against disruptions in membrane trafficking .
-
Anticancer Properties :
- The compound has demonstrated antileukemic activity when combined with tetrandrine, showcasing potential as a therapeutic agent in cancer treatment . Additionally, it has been observed that this compound can enhance the efficacy of other chemotherapeutic agents by modulating drug resistance mechanisms in tumor cells .
- Effects on Calcium Homeostasis :
- Potential in Cardiovascular Diseases :
Table 1: Summary of Biological Activities of this compound
Q & A
Basic Research Questions
Q. How to determine effective concentrations of D-threo-PDMP for inhibiting glucosylceramide synthase (GCS) in vitro?
- Methodology : Perform enzyme inhibition assays using purified GCS (e.g., rat liver Golgi membranes) with UDP-glucose and ceramide substrates. Preincubate this compound at varying concentrations (e.g., 1–50 μM) and quantify inhibition via fluorometric or chromatographic methods (e.g., NBD-Ceramide analogs). A 50% inhibition (IC50) is observed at 5 μM in standard assays .
- Controls : Include L-threo-PDMP (inactive stereoisomer) to confirm stereospecificity. Validate with cell-based assays (e.g., B16 melanoma cells) at 10–25 μM to assess downstream lipid depletion .
Q. What experimental controls are critical when studying this compound’s effects on sphingolipid biosynthesis?
- Key Controls :
- Use L-threo-PDMP to isolate stereoisomer-specific effects (e.g., organelle morphology vs. GCS inhibition) .
- Include ceramide analogs (e.g., C6-NBD-Cer) to track lipid metabolic pathways .
- Validate results with rescue experiments (e.g., exogenous lactosylceramide supplementation) to confirm mechanistic specificity .
Q. How to design dose-response studies for this compound in neuroinflammation models?
- Approach : Administer this compound (10–50 mg/kg) in chronic experimental autoimmune encephalomyelitis (EAE) mice. Monitor lactosylceramide levels via LC-MS and correlate with B4GALT6 activity. Pair with behavioral tests (e.g., motor function assays) to link biochemical inhibition to phenotypic outcomes .
Advanced Research Questions
Q. How to resolve contradictions between this compound’s biochemical inhibition and phenotypic effects (e.g., organelle reorganization)?
- Strategy :
- Conduct parallel experiments with D- and L-threo-PDMP to decouple GCS inhibition from mTORC1/organelle effects .
- Use multi-omics approaches (lipidomics + transcriptomics) to identify non-canonical pathways (e.g., β-1,4-galactosyltransferase 6 modulation) .
- Employ live-cell imaging to track organelle dynamics in real-time under varying PDMP concentrations .
Q. What methodologies validate this compound’s role in impairing hippocampal long-term potentiation (LTP)?
- Experimental Design :
- Use hippocampal slice electrophysiology (CA1 neurons) with PDMP (10–25 μM) to measure LTP suppression.
- Correlate with ganglioside depletion via thin-layer chromatography (TLC) and behavioral assays (e.g., four-pellet taking test) in mice .
- Data Triangulation : Combine electrophysiological data with spatial learning metrics to establish causal links between lipid metabolism and neural plasticity .
Q. How to address variability in PDMP’s efficacy across cell lines or animal models?
- Troubleshooting Steps :
- Quantify baseline sphingolipid profiles (e.g., glucosylceramide levels) in target cells/tissues using mass spectrometry .
- Optimize delivery methods (e.g., liposomal encapsulation for in vivo studies) to enhance bioavailability .
- Cross-validate findings with genetic models (e.g., GCS knockout cells) to confirm pharmacological specificity .
Q. Data Management & Reproducibility
Q. How to integrate a Data Management Plan (DMP) for this compound studies?
- Guidelines :
- Data Types : Include raw enzyme kinetics, processed lipidomic datasets, and annotated electrophysiology traces .
- Preservation : Use community repositories (e.g., Zenodo) for long-term storage. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Validation : Archive protocols for dose calibration and stereoisomer purity checks (>98% by HPLC) to ensure reproducibility .
Q. What metadata standards are essential for sharing PDMP-related data?
- Recommendations :
Propriétés
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHJOYQTSEKPK-BLDCTAJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017468 | |
Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>64.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500380 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
80938-69-8 | |
Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.